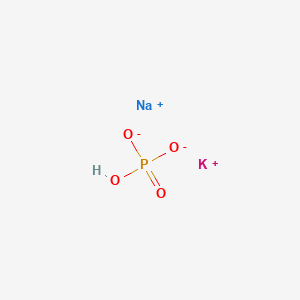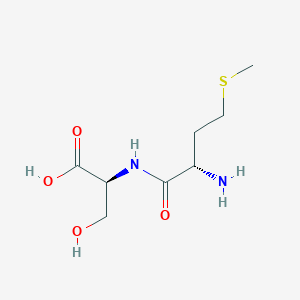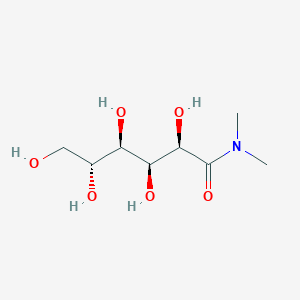
Phosphinodithioic acid, bis(2-methylpropyl)-, ammonium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinodithioic acid, bis(2-methylpropyl)-, ammonium salt is a chemical compound with the molecular formula C8H20NPS2. It is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its stability and effectiveness in specific chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phosphinodithioic acid, bis(2-methylpropyl)-, ammonium salt typically involves the reaction of phosphinodithioic acid with 2-methylpropyl groups in the presence of ammonium ions. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. The process may involve multiple steps to ensure the purity and yield of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves the careful control of reaction parameters such as temperature, pressure, and pH to optimize the yield and quality of the product. The final product is then purified using techniques such as crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
Phosphinodithioic acid, bis(2-methylpropyl)-, ammonium salt undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which can be useful in various chemical processes.
Reduction: It can also undergo reduction reactions, often in the presence of reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various solvents to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different phosphinates or phosphonates, while reduction reactions may yield simpler phosphine derivatives.
Aplicaciones Científicas De Investigación
Phosphinodithioic acid, bis(2-methylpropyl)-, ammonium salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active ingredient.
Industry: It is used in the production of various industrial chemicals and materials, including surfactants and catalysts.
Mecanismo De Acción
The mechanism of action of Phosphinodithioic acid, bis(2-methylpropyl)-, ammonium salt involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and other molecules to form complexes. These interactions can influence various chemical and biological processes, making the compound useful in a range of applications.
Comparación Con Compuestos Similares
Similar Compounds
Phosphinodithioic acid, bis(2-methylpropyl)-, sodium salt: This compound has similar chemical properties but differs in its cationic component.
Sodium diisobutyldithiophosphinate: Another related compound with similar uses and properties.
Uniqueness
Phosphinodithioic acid, bis(2-methylpropyl)-, ammonium salt is unique due to its specific ammonium cation, which can influence its solubility, reactivity, and interactions with other molecules. This makes it particularly useful in certain applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
13360-77-5 |
|---|---|
Fórmula molecular |
C8H22NPS2 |
Peso molecular |
227.370741 |
Nombre IUPAC |
azanium;bis(2-methylpropylsulfanyl)phosphanide |
InChI |
InChI=1S/C8H18PS2.H3N/c1-7(2)5-10-9-11-6-8(3)4;/h7-8H,5-6H2,1-4H3;1H3/q-1;/p+1 |
Clave InChI |
KYZOPRBFPGOBMB-UHFFFAOYSA-O |
SMILES |
CC(C)CS[P-]SCC(C)C.[NH4+] |
SMILES canónico |
CC(C)CS[P-]SCC(C)C.[NH4+] |
| 13360-77-5 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B84553.png)










